molecular formula C10H24N2O4 B1664902 3,6,9,12-Tetraoxatetradecane-1,14-diamine CAS No. 68960-97-4

3,6,9,12-Tetraoxatetradecane-1,14-diamine

Cat. No.: B1664902
CAS No.: 68960-97-4
M. Wt: 236.31 g/mol
InChI Key: IFZOPNLVYZYSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-PEG4-C2-amine is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of two amino groups at both ends of a PEG chain, which consists of four ethylene glycol units. This compound is widely used as a crosslinker in various chemical and biological applications due to its ability to react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl groups (ketones and aldehydes) .

Mechanism of Action

Target of Action

3,6,9,12-Tetraoxatetradecane-1,14-diamine, also known as Amino-PEG4-Amine, is a versatile crosslinker that contains two amino groups . These amino groups are reactive with various functional groups such as carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), making them the primary targets of this compound .

Mode of Action

The compound interacts with its targets through chemical reactions. Specifically, the amino groups on the compound can form covalent bonds with carboxylic acids, activated NHS esters, and carbonyls. This interaction results in the formation of stable linkages, effectively crosslinking the target molecules .

Result of Action

The primary result of the action of this compound is the formation of stable linkages between target molecules. This can lead to changes in the molecular structure and function of the targets, potentially influencing various cellular processes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the pH and temperature of the reaction environment can affect the compound’s reactivity and the efficiency of the crosslinking process.

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino-PEG4-C2-amine can be synthesized through several synthetic routes. One common method involves the reaction of PEG with a diamine compound. The reaction typically takes place under mild conditions, using solvents such as water, dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF). The reaction is often catalyzed by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) .

Industrial Production Methods

In industrial settings, the production of Amino-PEG4-C2-amine involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The compound is then purified through techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Amino-PEG4-C2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Amino-PEG4-C2-amine include:

Major Products Formed

The major products formed from reactions involving Amino-PEG4-C2-amine include amides, imines, and various conjugated biomolecules. These products are often used in drug delivery systems, bioconjugation, and surface modification applications .

Properties

IUPAC Name

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZOPNLVYZYSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436676
Record name 3,6,9,12-Tetraoxatetradecane-1,14-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68960-97-4
Record name 3,6,9,12-Tetraoxatetradecane-1,14-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,14-Diamino-3,6,9,12-tetraoxatetradecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6,9,12-Tetraoxatetradecane-1,14-diamine
Reactant of Route 2
Reactant of Route 2
3,6,9,12-Tetraoxatetradecane-1,14-diamine
Reactant of Route 3
Reactant of Route 3
3,6,9,12-Tetraoxatetradecane-1,14-diamine
Reactant of Route 4
Reactant of Route 4
3,6,9,12-Tetraoxatetradecane-1,14-diamine
Reactant of Route 5
3,6,9,12-Tetraoxatetradecane-1,14-diamine
Reactant of Route 6
Reactant of Route 6
3,6,9,12-Tetraoxatetradecane-1,14-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.